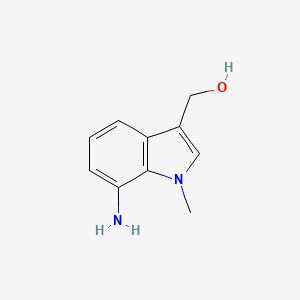

(7-Amino-1-methyl-1H-indol-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(7-amino-1-methylindol-3-yl)methanol |

InChI |

InChI=1S/C10H12N2O/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-5,13H,6,11H2,1H3 |

InChI Key |

SQCGPTAWMDJXHI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)N)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Amino 1 Methyl 1h Indol 3 Yl Methanol

Retrosynthetic Analysis of the (7-Amino-1-methyl-1H-indol-3-yl)methanol Framework

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors.

Disconnection Approaches for the Indole (B1671886) Ring System

The central challenge in the synthesis of this compound lies in the construction of the indole nucleus with the desired substitution pattern. Several classical and modern indole syntheses can be considered, each offering a different disconnection approach.

Fischer Indole Synthesis Disconnection: This approach involves the disconnection of the C2-C3 and N1-C7a bonds, leading back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. For the target molecule, this would conceptually lead to N1-methyl-2-aminophenylhydrazine and a protected 3-hydroxypropionaldehyde derivative. However, the synthesis of the required polysubstituted phenylhydrazine can be complex.

Bartoli Indole Synthesis Disconnection: The Bartoli synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgresearchgate.netjk-sci.comnih.gov This suggests a disconnection of the indole ring leading back to a 2,6-disubstituted nitrobenzene (B124822) precursor. This is a highly convergent approach for introducing the C7-substituent.

Larock Indole Synthesis Disconnection: This palladium-catalyzed approach involves the cyclization of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com A retrosynthetic disconnection would lead to an ortho-iodoaniline bearing a protected amino group and a suitable alkyne to form the C2-C3 bond.

Strategic Planning for Amino and Hydroxymethyl Substituents

The introduction of the amino and hydroxymethyl groups requires careful strategic planning to ensure compatibility with the chosen indole synthesis and to avoid undesired side reactions.

The Amino Group: The 7-amino group can be introduced in several ways. A common strategy is to carry a nitro group through the synthesis and reduce it at a later stage. The Bartoli indole synthesis is particularly well-suited for this, starting from an ortho-substituted nitroarene. wikipedia.orgresearchgate.netjk-sci.comnih.gov Alternatively, a protected amino group, such as an acetamide (B32628) or a carbamate, can be used.

The N1-Methyl Group: The methyl group on the indole nitrogen can be introduced either before or after the indole ring formation. Pre-methylation of the starting aniline (B41778) or hydrazine (B178648) derivative is a viable option. wikipedia.org Alternatively, N-methylation of the formed indole ring can be achieved using a variety of reagents, such as methyl iodide with a base like sodium hydride. nih.govmonash.edu

The C3-Hydroxymethyl Group: The C3-hydroxymethyl group is typically introduced after the indole core is formed. A common and effective method is the Vilsmeier-Haack formylation of the indole at the C3 position to yield the corresponding aldehyde. nih.gov This aldehyde can then be readily reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165). Other methods for C3-formylation include the use of formaldehyde (B43269) and aqueous ammonia (B1221849) catalyzed by iron salts or visible-light-promoted reactions. organic-chemistry.orgorganic-chemistry.org

Approaches to the Indole Core Synthesis

Several named reactions for indole synthesis can be adapted to prepare the this compound scaffold.

Modifications of Fischer Indole Synthesis for 7-Aminoindoles

The Fischer indole synthesis is a robust and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org

To synthesize a 7-aminoindole derivative, one would typically start with a 2,6-disubstituted aniline. For the target molecule, a plausible starting material would be 2-nitro-6-methylaniline. This would first be converted to the corresponding phenylhydrazine. The N1-methylation could be performed on the aniline precursor or on the resulting indole. The Fischer synthesis has been shown to be compatible with various substituents on the aromatic ring, although electron-withdrawing groups can hinder the reaction. youtube.com

A potential synthetic sequence is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Diazotization and reduction | 2-Amino-6-nitroaniline | 2-Amino-6-nitrophenylhydrazine |

| 2 | Fischer Indole Synthesis | 2-Amino-6-nitrophenylhydrazine, protected 3-hydroxypropionaldehyde | 7-Nitro-1H-indol-3-yl)methanol (protected) |

| 3 | N-Methylation | 7-Nitro-1H-indol-3-yl)methanol (protected), Methyl iodide, Base | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) |

| 4 | Reduction and Deprotection | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) | This compound |

This table outlines a conceptual synthetic pathway and does not represent experimentally verified conditions.

Bartoli Indole Synthesis Adaptations for N1-Methylation and C3-Functionalization

The Bartoli indole synthesis is a powerful tool for the synthesis of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgresearchgate.netjk-sci.comnih.gov This method is particularly attractive for the synthesis of this compound as it directly installs a substituent at the 7-position.

A plausible synthetic route utilizing the Bartoli synthesis could involve the following steps:

| Step | Reaction | Reactants | Product |

| 1 | Bartoli Indole Synthesis | 1-Methyl-2,3-dinitrobenzene, Vinylmagnesium bromide | 7-Nitro-1-methyl-1H-indole |

| 2 | C3-Formylation | 7-Nitro-1-methyl-1H-indole, POCl3, DMF | 7-Nitro-1-methyl-1H-indole-3-carbaldehyde |

| 3 | Reduction of Aldehyde | 7-Nitro-1-methyl-1H-indole-3-carbaldehyde, NaBH4 | (7-Nitro-1-methyl-1H-indol-3-yl)methanol |

| 4 | Reduction of Nitro Group | (7-Nitro-1-methyl-1H-indol-3-yl)methanol, H2, Pd/C | This compound |

This table outlines a conceptual synthetic pathway and does not represent experimentally verified conditions.

The N1-methylation can be performed on the starting nitrobenzene or after the indole formation. The C3-functionalization would follow the indole synthesis. The nitro group serves as a precursor to the amino group, which is revealed in the final step.

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne, offering a versatile route to various indole derivatives. wikipedia.orgsynarchive.com N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines have been shown to be successful substrates, providing good to excellent yields. wikipedia.org

For the synthesis of this compound, one could envision a route starting from a suitably protected and N-methylated 2-iodo-6-aminoaniline. The choice of the alkyne is crucial for introducing the C3-substituent. An alkyne bearing a protected hydroxymethyl group would be required.

Palladium-catalyzed C-H activation and functionalization reactions have also emerged as powerful tools for the synthesis and modification of indoles. nih.govacs.orgacs.org These methods could potentially be employed for the direct introduction of the C7-amino group or for the C3-functionalization of a pre-formed 7-amino-1-methylindole core.

A conceptual pathway using a Larock approach is presented below:

| Step | Reaction | Reactants | Product |

| 1 | Protection and N-Methylation | 2-Iodo-6-nitroaniline | Protected N-methyl-2-iodo-6-nitroaniline |

| 2 | Larock Indole Synthesis | Protected N-methyl-2-iodo-6-nitroaniline, Propargyl alcohol (protected) | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) |

| 3 | Reduction and Deprotection | (7-Nitro-1-methyl-1H-indol-3-yl)methanol (protected) | This compound |

This table outlines a conceptual synthetic pathway and does not represent experimentally verified conditions.

Other Cyclization and Annulation Reactions Leading to the Indole Scaffold

Beyond the classical named reactions, several modern synthetic methods provide versatile pathways to the indole core. These reactions often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed reactions are prominent in modern indole synthesis. The Larock indole synthesis, for instance, is a powerful heteroannulation reaction that constructs the indole ring from ortho-iodoanilines and alkynes. youtube.comyoutube.com This method and similar palladium-catalyzed cyclizations are valued for their ability to accommodate a wide range of functional groups. mdpi.comnih.gov Another significant palladium-catalyzed approach involves the intramolecular cyclization of 2-alkenylanilines, which can proceed under mild conditions. mdpi.com Tandem Sonogashira coupling followed by cyclization is also an efficient one-pot method to generate 2-substituted indoles from 2-haloanilines and terminal alkynes. nih.govresearchgate.netresearchgate.net

Radical-mediated cyclizations offer an alternative route, particularly for substrates that may be sensitive to the conditions of transition-metal catalysis. These reactions typically involve the cyclization of o-alkenyl or o-alkynyl anilines initiated by radical species.

Furthermore, transition-metal-free cyclization methods have been developed. For example, the Bartoli indole synthesis is effective for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, a reaction that works well when the ortho position is blocked. youtube.com

Table 1: Comparison of Selected Modern Indole Synthesis Methods

| Method | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Larock Indole Synthesis | o-Haloaniline, Alkyne | Palladium Catalyst | High functional group tolerance, versatile for substituted indoles. youtube.comyoutube.com |

| Palladium-Catalyzed Cyclization | 2-Alkynylaniline | Pd(OAc)₂, Ligands | Can be performed in aqueous micellar media. nih.gov |

| Bartoli Indole Synthesis | o-Substituted Nitroarene, Vinyl Grignard | Grignard Reagent | Particularly useful for the synthesis of 7-substituted indoles. youtube.com |

| Tandem Sonogashira-Cyclization | 2-Haloaniline, Terminal Alkyne | Palladium Catalyst, Copper co-catalyst | Efficient one-pot procedure for 2-substituted indoles. researchgate.netresearchgate.net |

Regioselective Introduction of the 7-Amino Group

Introducing a substituent at the C7 position of the indole ring is a significant challenge due to the intrinsic reactivity of the C3 and C2 positions. mdpi.com However, several strategies have been devised to achieve regioselective amination at the 7-position.

A common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. For indoles, direct nitration can be complex, often leading to mixtures of isomers and oxidation products. However, by using specific directing groups and reaction conditions, nitration at the 7-position can be achieved.

One strategy involves the use of a bulky protecting group at the N1 position, which can direct electrophiles to the C7 position. An alternative approach is the nitration of indoline, the reduced form of indole, followed by re-aromatization. For example, 1-acetylindoline (B31821) can be nitrated to yield 1-acetyl-7-nitroindoline, which is then hydrolyzed and dehydrogenated to give 7-nitroindole (B1294693). google.com The resulting 7-nitroindole can then be reduced to 7-aminoindole using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

A notable method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, which unexpectedly yields nitration at the 7-position instead of the 5-position. google.com Subsequent hydrolysis furnishes the 7-nitro derivative.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. numberanalytics.comyoutube.com This reaction has become a vital tool in modern organic synthesis for its broad substrate scope and functional group tolerance. numberanalytics.comorganic-chemistry.org To synthesize 7-aminoindoles using this method, a 7-haloindole (e.g., 7-bromo- or 7-iodoindole) is coupled with an ammonia surrogate or a primary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govyoutube.com

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.comyoutube.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Table 2: Key Components in Buchwald-Hartwig Amination for 7-Aminoindole Synthesis

| Component | Example | Function | Reference |

|---|---|---|---|

| Indole Substrate | 7-Bromoindole | Aryl halide coupling partner | organic-chemistry.org |

| Amine Source | Benzophenone imine (ammonia surrogate) | Nitrogen source for the amino group | nih.gov |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species | organic-chemistry.org |

| Ligand | XPhos, SPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle | youtube.com |

| Base | NaOt-Bu, Cs₂CO₃ | Deprotonates the amine, facilitates ligand exchange | organic-chemistry.org |

An alternative to functionalizing a pre-formed indole ring is to construct the indole scaffold from a precursor that already contains the required 7-amino group (or a precursor to it). This approach circumvents the challenges of regioselective functionalization of the indole core.

For example, a suitably substituted 2,3-diaminoaniline derivative can be used as a starting material. Cyclization strategies, such as those involving reaction with α-haloketones (a variation of the Bischler synthesis), can then be employed to form the indole ring, with the amino group already positioned at what will become the 7-position of the final indole product. Similarly, a synthesis starting from 2-bromo-6-nitroaniline (B44865) allows for the construction of the indole ring via Sonogashira coupling and subsequent cyclization, with the nitro group later being reduced to the desired amine. researchgate.net

Selective Introduction and Functionalization of the 1-Methyl Group

The N-alkylation of indoles is a common transformation, but can be complicated by competing alkylation at the C3 position due to the high nucleophilicity of this carbon. organic-chemistry.org However, selective N1-methylation can be achieved under appropriate conditions.

A standard method involves deprotonating the indole nitrogen with a suitable base to form the indole anion, which is a much stronger nucleophile at the nitrogen position. This anion is then reacted with a methylating agent. Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). researchgate.net Methyl iodide (MeI) and dimethyl sulfate (B86663) (DMS) are classic methylating agents, though they are toxic. st-andrews.ac.uk

Greener and safer alternatives have been developed. Dimethyl carbonate (DMC), a non-toxic reagent, can be used for N-methylation in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.ukgoogle.com Another mild and highly selective method uses phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent, which offers excellent monoselectivity for N-methylation. nih.gov

Table 3: Selected Reagents for N1-Methylation of Indoles

| Base | Methylating Agent | Key Features | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (MeI) | Classic, strong base conditions; requires anhydrous solvent. | researchgate.net |

| Potassium Hydroxide (KOH) | Dimethyl Sulfate (DMS) | Strong base, effective but uses toxic alkylating agent. | st-andrews.ac.uk |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate (DMC) | Catalytic base, green methylating agent, mild conditions. | st-andrews.ac.ukgoogle.com |

| Potassium Carbonate (K₂CO₃) | Phenyl trimethylammonium iodide (PhMe₃NI) | Mild basic conditions, high monoselectivity, safe reagent. | nih.gov |

Functionalization at the 3-Position to Introduce the Methanol (B129727) Moiety

With the 7-amino-1-methyl-1H-indole scaffold in hand, the next critical step is the introduction of the methanol group at the C3-position. The C3 position of indoles is the most nucleophilic and thus prone to electrophilic substitution. Several strategies can be employed to achieve this transformation.

Formylation and Subsequent Reduction Pathways

A reliable and widely used method for introducing a one-carbon unit at the C3-position of indoles is through formylation, followed by reduction. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. tcichemicals.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org The reaction of 7-amino-1-methyl-1H-indole with the Vilsmeier reagent would lead to the formation of an iminium ion intermediate at the C3-position, which upon aqueous workup, hydrolyzes to yield (7-Amino-1-methyl-1H-indol-3-yl)carbaldehyde.

The subsequent step involves the reduction of the aldehyde functionality to the primary alcohol. This can be readily achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and selective reagent for this purpose and is commonly used for the reduction of indole-3-carbaldehydes. google.com Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although it is a more powerful and less selective reagent.

A patent describes a similar two-step process for the synthesis of indole-3-methanol from indole, involving a Vilsmeier-Haack formylation followed by sodium borohydride reduction. google.com This pathway offers a high-yielding and scalable route to the desired product.

Table 2: Reagents for Formylation and Reduction

| Reaction Step | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Formylation | Vilsmeier Reagent (DMF/POCl₃) | 0 °C to room temperature | (7-Amino-1-methyl-1H-indol-3-yl)carbaldehyde |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | This compound |

Direct C3-Alkylation and Hydroxymethylation Reactions

Direct introduction of a hydroxymethyl group at the C3-position of indoles is an attractive, atom-economical approach. This can be achieved through electrophilic substitution using formaldehyde or a formaldehyde equivalent. However, the reactivity of formaldehyde can lead to the formation of dimeric and polymeric byproducts.

Recent studies have shown the feasibility of direct C3-hydroxymethylation of indoles. For instance, a K₂CO₃-promoted N-hydroxymethylation of indoles has been reported, although this functionalizes the nitrogen atom. researchgate.net More relevantly, methods for the C3-alkoxymethylation of free (N-H) indoles have been developed using a three-component reaction of the indole, an aldehyde, and an alcohol under transition-metal-free conditions, which could potentially be adapted for hydroxymethylation. researchgate.net A metal-free, Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has also been described, proceeding via a hydrogen autotransfer-type mechanism. chemrxiv.orgchemrxiv.orgrsc.org This suggests that under the right conditions, a direct hydroxymethylation might be achievable.

The success of direct hydroxymethylation on 7-amino-1-methyl-1H-indole would depend on the nucleophilicity of the C3-position, which is influenced by the electron-donating amino group at C7 and the methyl group at N1. Careful optimization of reaction conditions would be necessary to favor the desired mono-hydroxymethylation at C3 and avoid side reactions.

Carbonyl Group Introduction and Reduction

An alternative to formylation is the introduction of a different carbonyl group at the C3-position, followed by its reduction. Friedel-Crafts acylation of 1-methylindole (B147185) with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst readily occurs at the C3-position to yield the corresponding 3-acyl-1-methylindole.

For the synthesis of this compound, a suitable acyl group would be one that can be reduced to a hydroxymethyl group. For example, acylation with acetyl chloride would yield (7-Amino-1-methyl-1H-indol-3-yl)(ethan-1-one). The resulting ketone can then be reduced to the secondary alcohol, which is not the target compound. However, if a formyl group is considered a specific type of carbonyl, this section overlaps with 2.5.1. A more distinct approach would be the introduction of a group that can be converted to a hydroxymethyl group. For instance, the introduction of a carboxyl group via reaction with phosgene (B1210022) or a chloroformate, followed by reduction of the resulting carboxylic acid or ester, represents a viable, albeit longer, pathway. The reduction of a carboxylic acid or ester to an alcohol typically requires stronger reducing agents like LiAlH₄.

Stereoselective Synthesis Approaches (if applicable)

The C3-methanol carbon in this compound is not a stereocenter. However, if a substituent were present at the benzylic carbon of the methanol group, a stereocenter would be created, and stereoselective synthesis would become a critical consideration. For the purpose of a comprehensive discussion, this section will explore potential strategies for the stereoselective synthesis of chiral 3-indolylmethanol derivatives, which could be conceptually applied if a chiral analog of the target compound were desired.

Chiral Auxiliaries and Catalysts in Total Synthesis

The enantioselective synthesis of chiral indole derivatives is a highly active area of research. chemrxiv.orgnih.govorganic-chemistry.orgnih.gov Two main strategies are employed: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary can be attached to the indole nitrogen or to a precursor molecule. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the addition of a nucleophile to a C3-carbonyl group. After the desired stereocenter is established, the auxiliary is removed. For example, N-tert-butanesulfinyl aldimines have been used for the stereoselective synthesis of δ- and ε-amino ketone derivatives. tcichemicals.com

Chiral Catalysts: The use of chiral catalysts is a more atom-economical and elegant approach. Chiral Lewis acids or Brønsted acids can catalyze the enantioselective functionalization of indoles. For instance, chiral phosphoric acids have been successfully used as catalysts in the asymmetric Friedel-Crafts alkylation of indoles. chemrxiv.orgorganic-chemistry.org

In the context of synthesizing a chiral analog of this compound, one could envision the asymmetric reduction of a precursor ketone, (7-Amino-1-methyl-1H-indol-3-yl)(R-yl)methanone. This reduction can be achieved with high enantioselectivity using chiral reducing agents or through catalytic asymmetric hydrogenation. Ruthenium-based catalysts with chiral diphosphine ligands are well-known for the highly enantioselective reduction of ketones. acs.orgresearchgate.net

Furthermore, the catalytic asymmetric allylboration of indoles with allylboronic acids, catalyzed by chiral BINOL derivatives, can generate products with adjacent stereocenters with high stereocontrol. researchgate.net While not directly applicable to the synthesis of the parent methanol derivative, this methodology highlights the power of catalytic asymmetric methods in creating complex chiral indole structures.

Table 3: Potential Stereoselective Strategies for Chiral Analogs

| Strategy | Approach | Example Catalyst/Auxiliary | Potential Application |

|---|---|---|---|

| Chiral Catalyst | Asymmetric reduction of a C3-ketone | Chiral Ru-diphosphine complexes | Enantioselective synthesis of a chiral secondary alcohol at C3. researchgate.net |

| Chiral Catalyst | Asymmetric Friedel-Crafts alkylation | Chiral Phosphoric Acids | Enantioselective introduction of a C3-substituent. chemrxiv.orgorganic-chemistry.org |

Diastereoselective and Enantioselective Methodologies

The creation of the chiral center at the hydroxymethyl-substituted carbon in this compound necessitates the use of asymmetric synthesis techniques. The most direct approach involves the enantioselective reduction of a prochiral precursor, namely 7-amino-1-methyl-1H-indole-3-carbaldehyde.

A plausible synthetic route would first involve the synthesis of 1-methyl-7-nitro-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is a classic method for the formylation of indoles at the C3 position. researchgate.netorgsyn.org Starting from 7-nitroindole, N-methylation could be achieved, followed by formylation. However, selective N-methylation of an indole in the presence of a nitro group can be challenging. A more viable approach might involve the formylation of 7-nitroindole first, followed by N-methylation, and then reduction of both the nitro group and the aldehyde.

Alternatively, a late-stage functionalization could be employed. The synthesis of 7-aminoindole can be accomplished through various established methods, which could then be protected. Following protection of the amino group, for instance as a carbamate, selective N-methylation of the indole nitrogen could be performed. Phenyl trimethylammonium iodide has been reported as a safe and effective reagent for the monoselective N-methylation of indoles. nih.gov Subsequent formylation at the 3-position would yield a protected 7-amino-1-methyl-1H-indole-3-carbaldehyde.

With the prochiral aldehyde in hand, enantioselective reduction is the key step. Several catalytic systems are known for the asymmetric reduction of carbonyls. A prominent example is the use of chiral Brønsted acids to catalyze transfer hydrogenations with a Hantzsch ester as the hydrogen source. This metal-free approach has been successfully applied to the enantioselective reduction of 3H-indoles, and could be adapted for the reduction of the exocyclic aldehyde. organic-chemistry.orgnih.gov Another powerful method is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the enantioselective reduction of ketones and aldehydes with borane (B79455) reagents.

Table 1: Proposed Enantioselective Reduction Strategies for 7-Amino-1-methyl-1H-indole-3-carbaldehyde

| Catalyst System | Reductant | Key Features |

| Chiral Phosphoric Acid | Hantzsch Ester | Metal-free, mild conditions, high enantioselectivity reported for related systems. organic-chemistry.org |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | Well-established, high enantiomeric excesses for a wide range of carbonyls. |

| Chiral Ruthenium or Rhodium Complexes | H₂ or Isopropanol | High turnover numbers, applicable to a broad substrate scope. |

The diastereoselective synthesis would be relevant if an additional chiral center were present in the molecule. As this compound possesses only one stereocenter, the focus remains on enantioselective methods.

Optimization of Synthetic Pathways and Reaction Conditions

In a multi-step synthesis of a molecule with multiple reactive sites, such as this compound, protecting group strategy is paramount. The 7-amino group is nucleophilic and can interfere with both N-methylation and C3-formylation. The use of a robust protecting group, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn), would be essential. The choice of protecting group will depend on its stability to the reaction conditions of subsequent steps and the ease of its removal in the final step.

Side-products can arise from several sources. During N-methylation, bis-methylation of the 7-amino group could occur if it is not adequately protected. In the formylation step, reaction at other positions of the indole ring is a possibility, although the 3-position is electronically favored. chemijournal.com The reduction step also requires careful control. The use of a mild reducing agent, such as sodium borohydride, for the reduction of the aldehyde to the alcohol is crucial to avoid the reduction of the indole ring itself.

To enhance yields, purification at each step is critical. Chromatographic techniques, such as column chromatography, will likely be necessary to isolate the desired intermediates in high purity. Furthermore, optimizing reaction parameters such as temperature, solvent, and reaction time can significantly impact the yield and selectivity of each transformation.

The application of green chemistry principles can lead to a more sustainable and efficient synthesis. scispace.com For the synthesis of this compound, several aspects can be considered.

The choice of methylating agent is a key consideration. Traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic. The use of greener alternatives, such as dimethyl carbonate or the aforementioned phenyl trimethylammonium iodide, would be advantageous. nih.govnih.gov Another approach is the use of CO₂/H₂ with a suitable catalyst for N-methylation, which represents a highly atom-economical and sustainable method. rsc.org

Solvent selection also plays a crucial role. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. nih.gov

Catalysis is a cornerstone of green chemistry. The use of catalytic methods, such as the catalytic transfer hydrogenation for the enantioselective reduction, is preferable to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. organic-chemistry.org The development of recyclable catalysts would further enhance the green credentials of the synthesis.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Chemicals | Employing non-toxic methylating agents like dimethyl carbonate or phenyl trimethylammonium iodide. nih.govnih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the indole synthesis where feasible. |

| Use of Catalysis | Utilizing catalytic enantioselective reduction methods and catalytic N-methylation. organic-chemistry.orgrsc.org |

| Safer Solvents and Auxiliaries | Minimizing the use of chlorinated solvents in favor of greener alternatives like ethanol or water. nih.gov |

| Atom Economy | Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. |

Advanced Structural Characterization and Spectroscopic Investigations of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. nih.gov For (7-Amino-1-methyl-1H-indol-3-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial relationships of the atoms within the molecule.

Based on the analysis of similar indole (B1671886) derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ can be predicted. nih.govorientjchem.org The aromatic region of the ¹H NMR spectrum would feature distinct signals for the protons on the benzene (B151609) ring (H-4, H-5, and H-6) and the pyrrole (B145914) ring (H-2). The substituents would give rise to characteristic signals for the N-methyl group (N-CH₃), the methylene (B1212753) protons of the methanol (B129727) group (CH₂OH), the hydroxyl proton (OH), and the amino group (NH₂).

Predicted ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~7.15 (s) | ~125.5 |

| H-4 | ~6.85 (d) | ~115.0 |

| H-5 | ~6.95 (t) | ~120.0 |

| H-6 | ~6.40 (d) | ~105.0 |

| H-7 | - | ~140.0 |

| H-8 (C-3a) | - | ~128.0 |

| H-9 (C-7a) | - | ~129.0 |

| N-CH₃ | ~3.70 (s) | ~31.0 |

| CH₂OH | ~4.60 (s) | ~58.0 |

| NH₂ | ~5.10 (br s) | - |

| OH | ~5.30 (br s) | - |

Note: This table contains predicted data based on known values for similar indole structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign these resonances and confirm the molecular structure, a suite of 2D NMR experiments is indispensable. orientjchem.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, and H-6, confirming their positions on the benzene ring. It would also show a correlation between the CH₂OH and the OH proton, if the exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). libretexts.org It is crucial for assigning the carbon signals based on their attached protons. For instance, the signal at ~4.60 ppm would correlate with the carbon signal at ~58.0 ppm, confirming the CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), providing key information about the connectivity of different molecular fragments. uni-rostock.de Key HMBC correlations would include:

The N-CH₃ protons (~3.70 ppm) to the C-2 (~125.5 ppm) and C-7a (~129.0 ppm) carbons.

The H-2 proton (~7.15 ppm) to C-3 (~110.0 ppm, the carbon bearing the methanol group) and C-3a (~128.0 ppm).

The methylene protons of the methanol group (~4.60 ppm) to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. NOESY is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For this molecule, NOESY would show correlations between the N-CH₃ protons and the H-2 proton, as well as between the CH₂OH protons and the H-2 and H-4 protons, confirming their proximity on the indole scaffold.

Advanced Pulse Sequences for Complex Structural Assignment

For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can provide enhanced resolution and information. researchgate.netmdpi.com Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system, which is particularly useful for resolving the overlapping aromatic signals. Furthermore, selective 1D NOE experiments can offer more precise information on spatial relationships than their 2D counterparts. Modern NMR methodology provides a vast library of pulse sequences that can be tailored to solve specific structural questions. mdpi.com

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR is standard for structural elucidation, solid-state NMR (ssNMR) provides invaluable information about the molecular structure and packing in the crystalline state. nih.govbldpharm.com Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) and Dipolar Recoupling can be used to study the conformation of this compound in its solid form. This is particularly relevant for understanding polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. Solid-state NMR could reveal details about intermolecular hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing arrangement. bldpharm.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₁₀H₁₂N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the measured value, typically with an accuracy in the parts-per-million (ppm) range.

HRMS Data for this compound

| Formula | Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| C₁₀H₁₂N₂O | [M+H]⁺ | 177.10224 | (Hypothetical) 177.1025 | (Hypothetical) 1.5 |

Note: This table presents expected HRMS data. The measured value and difference are hypothetical examples.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. youtube.comnih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of indole derivatives often follows predictable pathways. youtube.com

For the [M+H]⁺ ion of this compound (m/z 177.1), key fragmentation pathways would likely include:

Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading to a fragment ion at m/z 159.1.

Loss of formaldehyde (B43269) (-30 Da): Cleavage of the C-C bond between the indole ring and the methanol group can result in the loss of formaldehyde, forming a stable indoylmethyl cation fragment.

Loss of the aminomethyl radical: Cleavage can also occur within the benzene portion of the ring system, although this is generally less favored than cleavages involving the substituents.

The analysis of these fragmentation pathways provides robust confirmation of the presence and location of the amino, N-methyl, and methanol functional groups on the indole core. libretexts.orglibretexts.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

There is no available literature reporting the analysis of this compound using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). This technique would be invaluable for separating potential isomers and determining the compound's collision cross-section (CCS), which is a key physical parameter related to its size and shape in the gas phase. Such a study would provide insights into the three-dimensional conformation of the ion and could help to differentiate it from other structurally similar molecules.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

A crystallographic analysis of this compound would provide definitive information on its solid-state structure. However, no published single-crystal X-ray diffraction data for this specific compound could be located.

Investigation of Intermolecular Interactions and Crystal Packing

The study of crystal packing would elucidate the non-covalent interactions that govern the supramolecular assembly of this compound in its crystalline form. These interactions typically include hydrogen bonding, involving the amino and hydroxyl groups, as well as π-π stacking of the indole rings. Analysis of crystal structures of other indole derivatives frequently shows the formation of complex hydrogen-bonded networks and various π-stacking arrangements, which stabilize the crystal lattice.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and analyzing the vibrational modes of a molecule. While these spectra are likely used in a quality control context for commercially available samples, detailed academic studies and spectral assignments for this compound are not present in the reviewed literature.

Infrared (IR) Spectroscopy

An experimental IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For comparison, related indole compounds exhibit distinct vibrational modes. For instance, the IR spectrum of a similar molecule, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, shows a characteristic carbonyl stretching mode. For the title compound, one would anticipate bands corresponding to N-H stretching of the amino group, O-H stretching of the methanol group, C-H stretching of the aromatic and methyl groups, and various fingerprint vibrations of the indole ring.

Table 1: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-N Stretch | 1000-1350 |

| C-O Stretch | 1000-1260 |

Note: This table is predictive and not based on experimentally determined data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. A Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds and the indole ring system. Studies on indole and 3-methylindole (B30407) have shown that Raman spectroscopy is a powerful tool for assigning vibrational modes of the indole core.

Table 2: Expected Raman Spectroscopy Data

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Indole Ring Breathing | 750-800 |

| C-H Bending (Aromatic) | 1000-1300 |

| C=C Stretching (Aromatic) | 1400-1650 |

| C-H Stretching (Aliphatic/Aromatic) | 2800-3100 |

Note: This table is predictive and not based on experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of an indole derivative is dictated by the transitions within the bicyclic aromatic system. While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the analysis of structurally related indole compounds. The indole chromophore typically exhibits two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.

The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. For this compound, three key substituents influence the electronic transitions: the electron-donating amino (-NH₂) group at the C7 position, the methyl (-CH₃) group on the indole nitrogen (N1), and the hydroxymethyl (-CH₂OH) group at the C3 position.

Amino Group (-NH₂) at C7: The amino group is a strong auxochrome that, through its electron-donating resonance effect, can cause a significant red shift (bathochromic shift) of the absorption maxima. This is due to the stabilization of the excited state.

Methyl Group (-CH₃) at N1: N-methylation of indoles typically results in minor shifts in the absorption spectra compared to the unsubstituted indole. A study on 1-methylindole (B147185) showed its electronic properties have been explored experimentally through UV-Vis spectroscopy. trdizin.gov.trdergipark.org.tr

Hydroxymethyl Group (-CH₂OH) at C3: The -CH₂OH group at the C3 position is not directly conjugated with the aromatic system and is expected to have a minimal effect on the position of the main absorption bands. Studies on indole-3-carbinol (B1674136) (indole-3-methanol) provide a basis for understanding the electronic transitions in molecules with this substituent. tsijournals.comnih.govnih.gov

Based on data from related compounds, such as 7-aminomethylindole derivatives, the expected UV-Vis absorption data for this compound in a polar solvent like methanol would feature distinct peaks. researchgate.net A study on various indole analogues in methanol provides a comparative dataset for these transitions. researchdata.edu.au The combination of the amino group at C7 and methylation at N1 likely results in a spectrum where the characteristic indole absorptions are shifted to longer wavelengths.

Table 1: Representative UV-Vis Absorption Data for Indole Derivatives in Methanol

| Compound/Fragment | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Reference |

| 1-Methylindole | ~280-290 | ~5,000-6,000 | ¹Lₐ | trdizin.gov.trdergipark.org.tr |

| ~220-230 | ~20,000-30,000 | ¹Lₑ | trdizin.gov.trdergipark.org.tr | |

| A 7-Aminomethylindole Derivative | 281 | 12,200 | - | researchgate.net |

| 228 | 26,000 | - | researchgate.net | |

| Indole-3-Carbinol | ~280 | ~6,100 | ¹Lₐ | tsijournals.com |

| ~220 | ~34,000 | ¹Lₑ | tsijournals.com | |

| This compound (Inferred) | ~285-295 | ~10,000-15,000 | ¹Lₐ | - |

| ~230-240 | ~25,000-35,000 | ¹Lₑ | - |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy is essential for characterizing the three-dimensional structure of chiral molecules. wikipedia.orgyoutube.com While this compound itself is achiral, its derivatives can be rendered chiral through various synthetic modifications, such as the introduction of a chiral center in a side chain or the formation of atropisomers. The study of such chiral derivatives using techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would provide invaluable information about their absolute configuration and conformational preferences.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum displays positive or negative bands (Cotton effects) in the regions of UV-Vis absorption of the chromophore. For a hypothetical chiral derivative of this compound, the indole nucleus acts as the chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the stereochemistry of the molecule. For instance, the determination of the absolute configuration of certain chiral indole derivatives has been achieved using vibrational circular dichroism. acs.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netresearchgate.net An ORD curve for a chiral indole derivative would show a characteristic dispersion, with the rotation becoming very large near the wavelengths of the electronic absorptions. The shape of the ORD curve, particularly the sign of the Cotton effect, can be used to assign the absolute configuration of stereocenters. slideshare.net

The application of these techniques would be crucial in the development of enantiomerically pure compounds derived from this compound for various scientific applications.

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Parameter | Wavelength (nm) | Value | Significance |

| Circular Dichroism (CD) | Molar Ellipticity [θ] | ~290 | Positive/Negative | Correlates to the stereochemistry around the indole ¹Lₐ transition |

| Molar Ellipticity [θ] | ~235 | Positive/Negative | Correlates to the stereochemistry around the indole ¹Lₑ transition | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | 589 (Na D-line) | +/- value | Indicates optical activity |

| Cotton Effect | ~290 | Positive/Negative | Provides information on the absolute configuration |

Chemical Reactivity and Mechanistic Studies of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol

Reactivity at the Indole (B1671886) Nitrogen (N1) Position

The N1 position of the indole ring in (7-Amino-1-methyl-1H-indol-3-yl)methanol is already substituted with a methyl group. This pre-existing substitution significantly influences its reactivity compared to N-unsubstituted indoles.

In contrast to indoles bearing a proton at the N1 position, which can be deprotonated with a strong base to form an indolide anion, the N1 position of this compound is non-acidic due to the presence of the methyl group. Consequently, it does not undergo N1-deprotonation under typical basic conditions.

Protonation of the indole ring system can occur, but it is generally less favorable at the N1 position compared to the C3 position in many indoles. However, in this specific molecule, the C3 position is substituted with a hydroxymethyl group, which can influence the protonation equilibrium. The primary site of protonation in acidic media is expected to be the more basic 7-amino group.

As the N1 position is already occupied by a methyl group, this compound cannot undergo further N-alkylation or N-acylation reactions at this site. These types of reactions are characteristic of indoles with a free N-H group. The presence of the 1-methyl group renders the N1 position unreactive towards electrophilic substitution by alkyl or acyl halides.

Reactions Involving the 7-Amino Group

The 7-amino group is a primary aromatic amine and represents a key site of nucleophilic reactivity in the molecule. Its chemical behavior is analogous to that of other aromatic amines, such as aniline (B41778), although it is influenced by the electronic properties of the indole ring.

The lone pair of electrons on the nitrogen atom of the 7-amino group is available for donation, making it a potent nucleophile. This nucleophilicity allows the amino group to participate in a wide range of reactions with electrophilic species. The electron-donating nature of the indole ring system further enhances the nucleophilic character of the 7-amino group compared to a simple aniline.

The 7-amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, it can be sulfonylated with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation of the 7-amino group is also possible, though it can be more challenging to control and may lead to a mixture of mono- and di-alkylated products.

| Reaction Type | Reagent Class | Product |

| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-(1-methyl-3-(hydroxymethyl)-1H-indol-7-yl)acetamide |

| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | N-(1-methyl-3-(hydroxymethyl)-1H-indol-7-yl)-4-methylbenzenesulfonamide |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | 1-methyl-N-methyl-3-(hydroxymethyl)-1H-indol-7-amine |

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. This reaction typically requires acid catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The formation of these derivatives can be a useful strategy for temporarily protecting the amino group or for introducing further structural diversity.

| Reactant | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) |

| Ketone (e.g., Acetone) | Schiff Base (Imine) |

Transformations of the 3-Hydroxymethyl Moiety

The 3-hydroxymethyl group is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the 3-hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the final product.

The oxidation to the corresponding aldehyde, 7-amino-1-methyl-1H-indole-3-carbaldehyde, can be achieved using mild oxidizing agents. A common method for the formylation of indoles is the Vilsmeier-Haack reaction, which introduces an aldehyde group at the 3-position. google.com For the direct oxidation of a 3-hydroxymethyl group, reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane are often employed to prevent over-oxidation to the carboxylic acid.

Further oxidation to 7-amino-1-methyl-1H-indole-3-carboxylic acid requires stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can effect this transformation. It is often necessary to protect the amino group, for instance as a benzyloxycarbonyl derivative, to prevent its oxidation and other side reactions during the process. dundee.ac.uk

| Transformation | Product | Typical Reagents and Conditions |

| Oxidation to Aldehyde | 7-Amino-1-methyl-1H-indole-3-carbaldehyde | MnO2, Dichloromethane, Room Temperature |

| Oxidation to Carboxylic Acid | 7-Amino-1-methyl-1H-indole-3-carboxylic acid | 1. Protection of amino group (e.g., with Boc or Cbz anhydride) 2. KMnO4, Acetone/Water, Heat 3. Deprotection |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. A common method for preparing methyl esters involves reacting the alcohol with methanol (B129727) in the presence of an acid catalyst like trimethylchlorosilane (TMSCl). nih.govresearchgate.net

Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide. The presence of the amino group might necessitate the use of a protecting group to avoid N-alkylation.

| Reaction | Reactant | Product Type | Typical Reagents and Conditions |

| Esterification | Carboxylic acid or acid chloride | Ester | DIPC, DMAP, Dichloromethane; or Acid Chloride, Pyridine |

| Etherification | Alkyl halide | Ether | NaH, THF, then Alkyl Halide |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group at the C3 position can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities at this position.

The hydroxyl group can be activated by protonation under acidic conditions, followed by displacement by a nucleophile. Alternatively, it can be converted to a more effective leaving group, such as a tosylate or a halide. For example, reaction with tosyl chloride in pyridine would form the corresponding tosylate. This intermediate can then be readily displaced by various nucleophiles, including cyanides, azides, and amines. researchgate.net The electron-rich indole nucleus stabilizes the resulting benzylic carbocation intermediate, promoting the substitution reaction. core.ac.uk

| Nucleophile | Product | Typical Reaction Sequence |

| Cyanide (e.g., NaCN) | (7-Amino-1-methyl-1H-indol-3-yl)acetonitrile | 1. TsCl, Pyridine 2. NaCN, DMSO |

| Azide (e.g., NaN3) | 3-(Azidomethyl)-7-amino-1-methyl-1H-indole | 1. HBr, Acetic Acid 2. NaN3, Acetone |

| Amine (e.g., R2NH) | 3-((Dialkylamino)methyl)-7-amino-1-methyl-1H-indole | 1. SOCl2, Toluene 2. R2NH |

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole ring is highly activated towards electrophilic attack. The position of substitution is directed by the existing substituents on the ring.

Regioselectivity Considerations (C2, C4, C5, C6)

In indoles where the highly reactive C3 position is occupied, as in this compound, electrophilic substitution is directed to other positions on the ring. The primary sites for attack are the C2 position of the pyrrole (B145914) ring and the C4, C5, and C6 positions of the benzene (B151609) ring. niscpr.res.in

The N-methyl group slightly increases the electron density of the ring. However, the most significant directing influence comes from the powerful electron-donating 7-amino group. As an activating group, the amino substituent directs incoming electrophiles to the ortho and para positions relative to itself. In this case, the ortho positions are C6, and the para position is C4. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. acs.org Substitution at C2 is also possible, particularly under certain conditions or with specific electrophiles, but is generally less favored than substitution on the activated benzene ring. The C5 position is meta to the amino group and is therefore the least likely site for electrophilic attack.

Influence of Amino and Hydroxymethyl Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is predominantly controlled by the activating and directing effects of the 7-amino group. This group strongly activates the benzene portion of the indole nucleus for electrophilic attack. quora.com

The 3-hydroxymethyl group has a weakly deactivating inductive effect (-I effect) due to the electronegativity of the oxygen atom. However, this effect is significantly outweighed by the strong activating resonance effect (+R effect) of the 7-amino group. The lone pair of electrons on the nitrogen of the amino group is delocalized into the benzene ring, greatly increasing the electron density at the C4 and C6 positions, making them highly susceptible to electrophilic attack.

Therefore, in reactions such as halogenation, nitration, or Friedel-Crafts alkylation, the major products are expected to be the 4- and 6-substituted derivatives. The exact ratio of these isomers can be influenced by the steric bulk of the electrophile and the reaction conditions. For instance, bulkier electrophiles may favor substitution at the less sterically hindered C6 position.

Nucleophilic Reactions on the Indole Ring System

The (1H-indol-3-yl)methanol moiety serves as a versatile precursor in carbon-carbon bond formation, primarily acting as an electrophile at the C3-position of the indole ring. Upon activation, typically under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule. This generates a stabilized carbocation intermediate, which is highly susceptible to attack by nucleophiles.

A common class of nucleophilic reactions involving indol-3-ylmethanols is the Friedel-Crafts-type alkylation. In these reactions, the indol-3-ylmethanol derivative acts as the electrophilic partner. For instance, (1H-indol-3-yl)methanols can react with other indole molecules, which serve as nucleophiles, to form 3,3'-diindolylmethanes (DIMs). This transformation has been established as a powerful strategy for preparing these biologically significant molecules. The reaction is initiated by the loss of the hydroxyl group to form an electrophilic intermediate that is then attacked by a second indole molecule, usually at its nucleophilic C3 position.

The amino group at the C7-position and the methyl group on the indole nitrogen can influence this reactivity through electronic effects. The amino group is electron-donating, which can further stabilize the carbocation intermediate formed at the C3-methylene position, potentially increasing the rate of reaction compared to unsubstituted indol-3-ylmethanols.

Rearrangement Reactions and Tautomerism

While specific rearrangement reactions for this compound are not extensively documented, the indole scaffold is known to participate in such transformations. For example, the aromatic aza-Claisen rearrangement, a type of utsouthwestern.eduutsouthwestern.edu-sigmatropic rearrangement, has been developed for certain indole derivatives, often catalyzed by a Brønsted acid. utsouthwestern.edu This suggests that under appropriate conditions, derivatives of the title compound could potentially undergo similar skeletal reorganizations.

Tautomerism is a key consideration for intermediates derived from this compound. The acid-catalyzed dehydration of the compound does not lead to a stable, neutral molecule but to a reactive carbocation. However, related species can exhibit important tautomeric equilibria. For instance, organocatalytic transformations can generate a highly reactive intermediate, alkynyl 7-methylene-7H-indole. This species can be considered a tautomeric form of the corresponding protonated indole. The equilibrium between such reactive intermediates and their stable precursors is central to their catalytic transformations. Furthermore, studies on other C3-substituted indoles, such as indole-3-pyruvate, have shown that they exist in a keto-enol tautomeric equilibrium, which is highly sensitive to the solvent environment. nih.gov This highlights the potential for complex equilibria in reactive derivatives of the title compound.

Catalytic Transformations of the Compound

The application of palladium-catalyzed cross-coupling reactions to this compound and its close analogues presents significant challenges, particularly for reactions involving the C3-position. Research on the enantioselective C3-allylation of 3-substituted indoles has shown that the presence of a substituent at the C7-position can completely inhibit the reaction. nih.gov The proposed mechanism for this specific transformation requires the coordination of a trialkylborane promoter to the indole nitrogen. It is believed that a substituent at the C7-position sterically hinders this necessary binding, thus preventing the catalytic cycle from proceeding. nih.gov

This steric hindrance at the peri-position (C7) relative to the indole nitrogen is a critical factor. However, this does not preclude all possible palladium-catalyzed reactions. Successful palladium-catalyzed C-N and C-O bond formations have been reported for other substituted indole systems, such as 4-bromo-7-azaindoles, using specific ligand/catalyst combinations like Xantphos/Pd(OAc)2. nih.gov This indicates that the feasibility of a palladium-catalyzed transformation is highly dependent on the reaction type, the position of coupling, and the design of the catalytic system to overcome challenges like steric hindrance.

Organocatalysis offers a powerful alternative for the transformation of indolylmethanols. Chiral phosphoric acids have been successfully employed to catalyze enantioselective reactions of tertiary α-(7-indolyl)methanols. These reactions proceed through the in situ formation of highly reactive alkynyl 7-methylene-7H-indole intermediates.

In a key example, a chiral phosphoric acid catalyst facilitates the 1,6-conjugate addition of tryptamines to these in situ-generated methylene-indoles. This process furnishes axially chiral tetrasubstituted allenes that feature both an indole and a hexahydropyrrolo[2,3-b]indole unit, often with high yields and excellent enantioselectivity. The catalyst plays a dual role: it first catalyzes the dehydration of the starting alcohol to form the reactive intermediate and then controls the stereochemical outcome of the subsequent nucleophilic attack.

| Indolylmethanol Substrate | Nucleophile | Catalyst | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Tertiary α-(7-indolyl)propargylic alcohol | Tryptamine | Chiral Phosphoric Acid | High | High |

| Tertiary α-(7-indolyl)methanol | 2-Naphthol | Chiral Phosphoric Acid | High | Moderate |

Elucidation of Reaction Mechanisms and Identification of Intermediates

The elucidation of reaction mechanisms is critical to understanding the reactivity of this compound. For the nucleophilic substitution reactions discussed in section 4.5, the mechanism involves the acid-catalyzed formation of a resonance-stabilized carbocation. The protonation of the C3-methanol by an acid catalyst leads to the loss of a water molecule, generating an indolyl-3-methyl cation. This cation is stabilized by the electron-rich indole ring system, particularly by the nitrogen atom and the electron-donating amino group at C7. This electrophilic intermediate is then rapidly trapped by a suitable nucleophile.

In the case of the organocatalytic transformations (section 4.7.2), the mechanism is more complex. The chiral phosphoric acid (CPA) catalyst is believed to protonate the hydroxyl group of the indolylmethanol, facilitating its elimination as water. This generates a highly reactive 7-methylene-7H-indole intermediate. The key to the process is that the chiral anion of the phosphoric acid remains associated with the reaction components, forming a chiral ion pair. This association allows the catalyst to direct the approach of the nucleophile (e.g., tryptamine) to one face of the reactive intermediate, thereby inducing high enantioselectivity in the final product. Control experiments and DFT calculations have been used to support the proposed mechanism involving these fleeting, high-energy intermediates.

Theoretical and Computational Chemistry of 7 Amino 1 Methyl 1h Indol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state properties such as optimized geometry, electronic energy, and the distribution of electron density. DFT calculations have been extensively applied to various indole (B1671886) derivatives to understand their chemical behavior. nih.govresearchgate.net

For a molecule like (7-Amino-1-methyl-1H-indol-3-yl)methanol, DFT would be employed to predict key geometric parameters. For instance, in a study on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations were used to determine bond lengths, bond angles, and dihedral angles, which were then compared with experimental X-ray diffraction data. nih.gov Similar calculations for this compound would reveal how the amino and methanol (B129727) substituents influence the geometry of the indole ring.

The choice of functional and basis set is crucial in DFT studies. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has been shown to provide a good balance between accuracy and computational cost in studies of indole derivatives. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are typically more computationally demanding than DFT.

In studies of interactions involving indole systems, such as indole-water complexes, ab initio calculations at the MP2 level have been used to accurately determine interaction energies and equilibrium geometries. ox.ac.uk For this compound, high-accuracy ab initio calculations could be used to refine the ground state energy and to investigate weak intramolecular interactions, such as potential hydrogen bonding between the 7-amino group and the 3-methanol group. A theoretical study on N-substituted amino acid derivatives found that the MP2 method provided the best agreement between theoretical and experimental ionization parameters. researchgate.net

Basis Set and Functional Selection Effects

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the functional. A basis set is a set of mathematical functions used to build the molecular orbitals.

Larger basis sets, such as those of the Pople type (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational cost. For indole derivatives, studies have often employed the 6-311G** basis set in conjunction with the B3LYP functional to obtain reliable electronic properties and vibrational frequencies. researchgate.net

The selection of the functional in DFT is also critical. Different functionals can yield varying results for properties like reaction barriers and non-covalent interactions. For example, a study on the enantioselectivity of Friedel-Crafts reactions of indole used DFT methods to rationalize experimental outcomes, highlighting the importance of the chosen computational model. nih.gov Therefore, for a comprehensive study of this compound, it would be advisable to test a range of functionals and basis sets to ensure the reliability of the computational predictions.

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to map the potential energy landscape that governs the transitions between them.

Potential Energy Surface Scans

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES scan can be generated. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers.

For this compound, a key conformational degree of freedom would be the rotation around the C3-C(methanol) bond. A relaxed PES scan, where this dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, would reveal the rotational barriers and the most stable orientations of the methanol group relative to the indole ring. A study on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde performed DFT and IRC (Intrinsic Reaction Coordinate) calculations to investigate the rotational barrier about the S-N bond, finding it to be in the range of 2.5–5.5 kcal/mol. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a PES scan of the C2-C3-C(methanol)-O bond rotation in this compound.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.7 |

| 150 | 2.0 |

| 180 | 2.8 |

Identification of Stable Conformers

The minima on the potential energy surface correspond to the stable conformers of the molecule. For this compound, in addition to the rotation of the methanol group, the orientation of the amino group and the methyl group relative to the indole plane would also be important.

Computational methods can identify and characterize these stable conformers, providing their relative energies and key geometric parameters. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The identification of the global minimum energy conformer is particularly important as it often represents the most abundant form of the molecule.

The following table presents hypothetical data for the most stable conformers of this compound that could be identified through computational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| A | 0.00 | C2-C3-C(methanol)-O = 90 |

| B | 0.5 | C2-C3-C(methanol)-O = 60 |

| C | 2.5 | C2-C3-C(methanol)-O = 0 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. tandfonline.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. irjweb.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

HOMO-LUMO Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it can be more easily polarized and undergo electronic transitions. nih.govresearchgate.net

To illustrate this principle, the following table presents calculated HOMO-LUMO energy gaps for various indole derivatives from computational studies. It is important to note that these values are for analogous compounds and not for this compound itself.

| Indole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Indole | -6.889 | -1.912 | 4.977 | DFT/B3LYP |

| 2-Cyano-indole | - | - | 0.3906 | ab initio/HF(6-31G) |

| N,2-Dicyano-indole | - | - | 0.3761 | ab initio/HF(6-31G) |

| Tri-substituted cyano-indole | - | - | 0.37131 | ab initio/HF(6-31G) |

This table presents data for analogous indole compounds to illustrate the concept of the HOMO-LUMO gap. The data is sourced from computational studies on these specific derivatives. researchgate.netacs.org

Fukui Functions for Predicting Reaction Sites

Fukui functions are a powerful tool within Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks.

The Fukui function comes in three main forms:

f+(r) : for nucleophilic attack (electron acceptance), indicating where an incoming electron is most likely to reside.

f-(r) : for electrophilic attack (electron donation), highlighting the region from which an electron is most easily removed.

f0(r) : for radical attack.

For this compound, the amino group and the hydroxyl group, along with the indole ring itself, would be key areas of interest for reactivity. The nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be potential sites for electrophilic attack due to the presence of lone pairs of electrons. The indole ring, being an electron-rich aromatic system, is also susceptible to electrophilic substitution. A detailed Fukui function analysis would pinpoint the specific atoms most likely to engage in these reactions. While specific Fukui function values for the title compound are not available, studies on other indole derivatives demonstrate the utility of this method in predicting reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.govnih.gov It is a valuable tool for understanding and predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:

Red : Regions of negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating a deficiency of electrons. These are susceptible to nucleophilic attack.